4-((3-Bromobenzyl)thio)-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine
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Overview
Description
4-((3-Bromobenzyl)thio)-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrazines This compound is characterized by the presence of a bromobenzylthio group and a dimethylphenyl group attached to the pyrazolo[1,5-a]pyrazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Bromobenzyl)thio)-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a bromobenzylthio group is introduced to the pyrazolo[1,5-a]pyrazine core. The reaction conditions often include the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-((3-Bromobenzyl)thio)-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different substituents can be introduced to the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Potassium carbonate (K2CO3) in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiols or amines.
Scientific Research Applications
4-((3-Bromobenzyl)thio)-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-((3-Bromobenzyl)thio)-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets and pathways. The bromobenzylthio group may interact with enzymes or receptors, leading to modulation of their activity. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: Similar in structure but with different substituents.
Pyrazolo[1,5-a]pyridine: Contains a pyridine ring instead of a pyrazine ring.
Pyrazolo[1,5-a]pyridazine: Features a pyridazine ring, offering different chemical properties.
Uniqueness
4-((3-Bromobenzyl)thio)-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine is unique due to the presence of both bromobenzylthio and dimethylphenyl groups, which confer distinct chemical reactivity and potential biological activities compared to other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-[(3-bromophenyl)methylsulfanyl]-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrN3S/c1-14-6-7-17(10-15(14)2)19-12-20-21(23-8-9-25(20)24-19)26-13-16-4-3-5-18(22)11-16/h3-12H,13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIUHNBUTBDPOGH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC(=CC=C4)Br)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrN3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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